7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Overview
Description
7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C11H15Cl2N. It is a derivative of tetrahydronaphthalene, characterized by the presence of a chlorine atom and a methyl group on the naphthalene ring, as well as an amine group. This compound is often used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 7-chloro-5-methyl-1,2,3,4-tetrahydronaphthalene.
Amination: The starting material undergoes an amination reaction to introduce the amine group. This can be achieved using reagents such as ammonia or amines under suitable conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for efficiency and yield. The process may include:
Catalytic Hydrogenation: Using catalysts like nickel to hydrogenate naphthalene derivatives.
Amination: Employing high-pressure reactors for efficient amination.
Purification: Utilizing crystallization or distillation techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated amines.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Sertraline Hydrochloride: A similar compound with a different substitution pattern on the naphthalene ring.
Indole Derivatives: Compounds with similar structural features and biological activities
Uniqueness
7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups, along with the amine functionality, make it a valuable compound for various applications .
Properties
Molecular Formula |
C11H15Cl2N |
---|---|
Molecular Weight |
232.15 g/mol |
IUPAC Name |
7-chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14ClN.ClH/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13;/h5-6,11H,2-4,13H2,1H3;1H |
InChI Key |
GWTBDIBTVAGNLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1CCCC2N)Cl.Cl |
Origin of Product |
United States |
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